molecular formula C9H7ClFN3 B6143802 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine CAS No. 1136906-25-6

5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B6143802
CAS No.: 1136906-25-6
M. Wt: 211.62 g/mol
InChI Key: PTVBUJMTAGFCDV-UHFFFAOYSA-N
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Description

5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which is attached to a pyrazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-fluoroaniline and ethyl acetoacetate.

    Formation of Pyrazole Ring: The reaction between 5-chloro-2-fluoroaniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide leads to the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the boronic acid derivative of the compound is used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Coupling Reactions: Biaryl compounds formed through the coupling of the pyrazole derivative with another aromatic compound.

Scientific Research Applications

5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(5-chloro-2-fluorophenyl)-1H-pyrazole: Lacks the amine group on the pyrazole ring.

    5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-ol: Contains a hydroxyl group instead of an amine group.

    5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-carboxylic acid: Contains a carboxyl group instead of an amine group.

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, along with the amine group on the pyrazole ring, makes 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVBUJMTAGFCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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